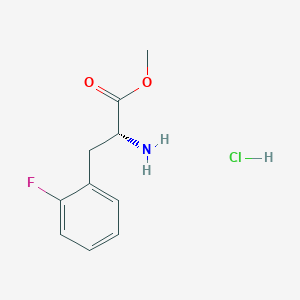

Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride

Description

Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride (CAS: 176896-71-2) is a chiral amino acid ester derivative with a fluorinated aromatic substituent. Its molecular formula is C₁₀H₁₃ClFNO₂, and it has a molecular weight of 233.67 g/mol . The compound features an ortho-fluorophenyl group attached to the β-carbon of the alanine backbone, with a methyl ester moiety at the carboxylate group and a hydrochloride salt stabilizing the amine functionality. The (2R) stereochemistry is critical for its biological activity and synthetic applications, particularly in pharmaceutical intermediates . This compound is utilized in enantioselective synthesis and as a building block for fluorinated bioactive molecules due to the electron-withdrawing and steric effects of the fluorine atom .

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBXLWIDAKRUBJ-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and methylamine.

Formation of Intermediate: The initial step involves the condensation of 2-fluorobenzaldehyde with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Esterification: The amine is then esterified with methyl chloroformate to form the desired methyl ester.

Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with additional hydrogen atoms.

Substitution: Substituted products with various functional groups replacing the fluorophenyl group.

Scientific Research Applications

Pharmaceutical Development

Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride is primarily explored for its potential in drug development. Its structure allows for interactions with biological systems that can lead to therapeutic applications. The fluorine atom in the aromatic ring may enhance lipophilicity, influencing its bioavailability and interaction with targets such as receptors and enzymes.

Using computational tools like the Prediction of Activity Spectra for Substances (PASS), researchers can estimate the compound's interactions with various biological targets. These predictions are crucial for identifying possible therapeutic applications or toxicity profiles based on structural similarities with known compounds.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 2-amino-3-(4-chlorophenyl)propanoate | Similar backbone but different substituent | Potentially different pharmacokinetics |

| (S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate | Enantiomeric form | May exhibit different biological activity |

| (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate | Different aromatic substituent | Variation in lipophilicity and receptor binding |

This comparative analysis highlights how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of this compound:

- Antidepressant Activity : Preliminary studies suggest that this compound may modulate serotonin levels, indicating potential use as an antidepressant.

- Cancer Research : Investigations into its effects on cell proliferation have shown promise in inhibiting growth in certain cancer cell lines, warranting further exploration into its anticancer properties.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Substituent Position/Halogen | Key Structural Feature |

|---|---|---|---|---|

| Target Compound | 176896-71-2 | C₁₀H₁₃ClFNO₂ | 2-fluorophenyl (ortho) | Chiral R-configuration, ester |

| Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl | 64282-12-8 | C₁₀H₁₃ClFNO₂ | 4-fluorophenyl (para) | Para-fluoro isomer |

| Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate HCl | 1391453-81-8 | C₁₀H₁₂BrClFNO₂ | 4-bromo-2-fluorophenyl | Bromine addition alters lipophilicity |

| Methyl 2-amino-2-methyl-3-phenylpropanoate HCl | N/A | C₁₁H₁₆ClNO₂ | α-methyl group | Steric hindrance at α-carbon |

| D-Tryptophan methyl ester HCl | 14907-27-8 | C₁₂H₁₅ClN₂O₂ | Indole group | Aromatic heterocycle replacement |

Physicochemical Properties

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|---|

| Target Compound | 233.67 | Not reported | Moderate in polar solvents | ~1.2 |

| Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl | 233.67 | Not reported | Similar to target | ~1.1 |

| D-Tryptophan methyl ester HCl | 252.73 | 213–216 | Low in water, high in DMSO | ~1.8 |

| Methyl 2-amino-2-methyl-3-phenylpropanoate HCl | 217.70 | Not reported | Reduced solubility due to α-methyl | ~2.0 |

Key Observations :

- Halogen Type : Bromine substitution (e.g., 4-bromo-2-fluorophenyl analog, CAS 1391453-81-8) increases molecular weight and lipophilicity (LogP ~2.5), impacting membrane permeability .

- Backbone Modifications: The α-methyl group in Methyl 2-amino-2-methyl-3-phenylpropanoate HCl (C₁₁H₁₆ClNO₂) introduces steric hindrance, which may reduce enzymatic degradation but limit target engagement .

Research Findings

Substituent Position Matters : The ortho-fluoro configuration in the target compound improves steric interactions with hydrophobic enzyme pockets compared to the para-fluoro isomer, as observed in catalytic C–H arylation studies () .

Chirality-Dependent Applications: The (2R) -configuration is critical for compatibility with L-amino acid processing enzymes, making it a preferred intermediate in peptide therapeutics .

Brominated Analogs : The 4-bromo-2-fluorophenyl derivative (CAS 1391453-81-8) shows enhanced binding in kinase inhibition assays due to bromine’s bulkier van der Waals interactions .

Biological Activity

- Molecular Formula : C₁₀H₁₃ClFNO₂

- Molecular Weight : 233.67 g/mol

- CAS Number : 176896-71-2

The compound features a fluorophenyl group, which is significant for its interaction with various biological targets. Its structure is similar to amino acids, particularly phenylalanine derivatives, making it a candidate for therapeutic applications.

Interaction with Biological Targets

Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride is believed to interact with several biochemical pathways due to its functional groups (amine, ester, and phenyl). The following are potential mechanisms through which it may exert biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other amino acid derivatives.

- Receptor Binding : It has been studied for its binding affinity to various receptors, which could influence neurotransmitter systems and metabolic processes.

Pharmacological Studies

Research indicates that compounds with similar structures have shown promise in modulating biological activities such as:

- Antidepressant effects

- Neuroprotective properties

- Anticancer activities

However, specific studies on this compound are still limited and warrant further investigation.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular activities. For example:

- Cell Viability Assays : Preliminary tests suggest that the compound may affect cell proliferation in cancer cell lines.

- Neurotransmitter Release : Studies indicate potential modulation of neurotransmitter release, impacting synaptic transmission.

Case Studies

- Antidepressant Activity : A study exploring the antidepressant-like effects of structurally related compounds found that modifications in the phenyl group significantly altered receptor binding profiles and behavioral outcomes in animal models.

- Neuroprotection : Research on similar amino acid derivatives highlighted their ability to protect neuronal cells from oxidative stress, suggesting a potential neuroprotective role for this compound.

Comparative Analysis with Related Compounds

The following table summarizes the structural variations and their corresponding biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate | 4-Fluoro substitution | Potentially different receptor affinity |

| Methyl 4-fluoro-D-phenylalaninate hydrochloride | D-isomer variant | May exhibit different biological activity |

| Methyl (2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate | 5-Chloro substitution | Altered pharmacokinetics |

Q & A

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for ester hydrolysis. Compare activation energies with analogs (e.g., 2-chlorophenyl vs. 2-fluorophenyl) to assess electronic effects .

Contradictions and Considerations

- Stereochemical Validation : highlights the importance of defined stereocenters, but synthesis methods in for analogous compounds may require optimization to avoid racemization during esterification .

- Solubility vs. Stability : While the hydrochloride salt enhances solubility (), warns of hygroscopicity, necessitating stringent storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.